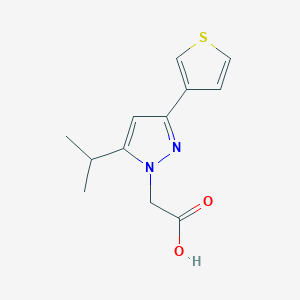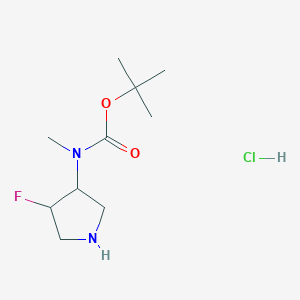
tert-Butyl (4-fluoropyrrolidin-3-yl)(methyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-fluoropyrrolidin-3-yl)(methyl)carbamate hydrochloride is a chemical compound with the molecular formula C10H19FN2O2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a fluorine atom at the 4-position of the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl (4-fluoropyrrolidin-3-yl)(methyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 4-fluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then stirred at a controlled temperature to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
tert-Butyl (4-fluoropyrrolidin-3-yl)(methyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
tert-Butyl (4-fluoropyrrolidin-3-yl)(methyl)carbamate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as the development of new pharmaceuticals, often involves this compound.
Mechanism of Action
The mechanism of action of tert-Butyl (4-fluoropyrrolidin-3-yl)(methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (4-fluoropyrrolidin-3-yl)(methyl)carbamate hydrochloride include:
- tert-Butyl (4-chloropyrrolidin-3-yl)(methyl)carbamate hydrochloride
- tert-Butyl (4-bromopyrrolidin-3-yl)(methyl)carbamate hydrochloride
- tert-Butyl (4-iodopyrrolidin-3-yl)(methyl)carbamate hydrochloride
These compounds share a similar pyrrolidine core structure but differ in the halogen substituent at the 4-position. The presence of different halogens can influence the compound’s reactivity, binding affinity, and overall chemical properties. This compound is unique due to the presence of the fluorine atom, which can enhance its stability and biological activity compared to other halogenated derivatives .
Properties
Molecular Formula |
C10H20ClFN2O2 |
|---|---|
Molecular Weight |
254.73 g/mol |
IUPAC Name |
tert-butyl N-(4-fluoropyrrolidin-3-yl)-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13(4)8-6-12-5-7(8)11;/h7-8,12H,5-6H2,1-4H3;1H |
InChI Key |
RIERKMGYUSLELG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CNCC1F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


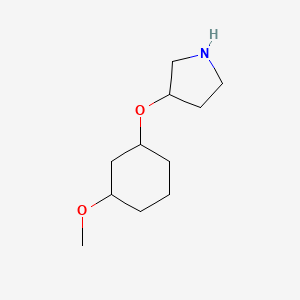
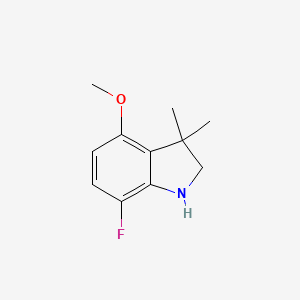
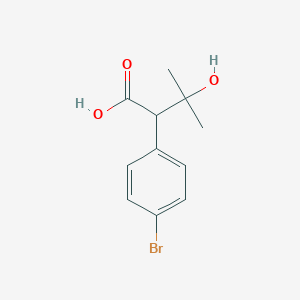
![5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13334046.png)
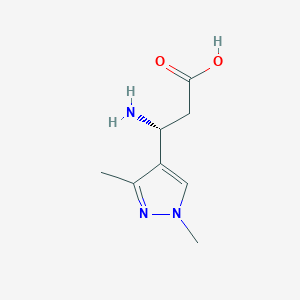
![8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B13334052.png)
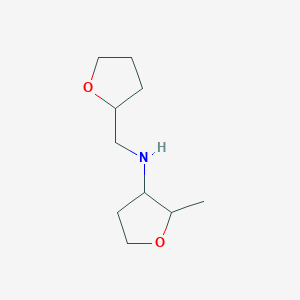
![2-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13334062.png)
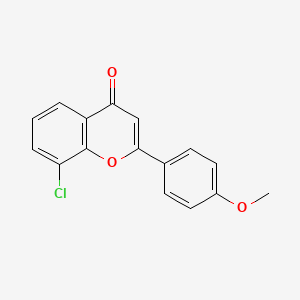
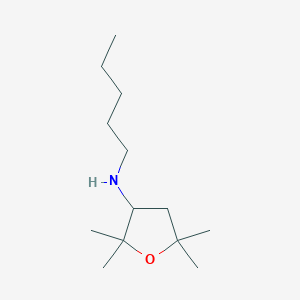
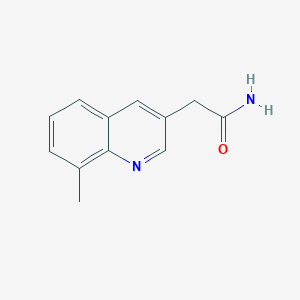
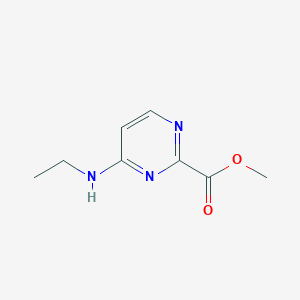
![1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine](/img/structure/B13334117.png)
